Cyhalofop-butyl
Overview
Description
Cyhalofop-butyl is a selective herbicide primarily used for post-emergence control of grass weeds in rice crops. It belongs to the aryloxyphenoxypropionate chemical family and is known for its effective action against specific grass weed species while being safe for a wide range of crops . This compound has a low aqueous solubility and is non-volatile, making it environmentally friendly under certain conditions .
Mechanism of Action
Target of Action
Cyhalofop-butyl primarily targets the acetyl coenzyme-A carboxylase (ACCase) , a pivotal enzyme in plant fatty acid biosynthesis . ACCase plays a crucial role in the synthesis of fatty acids, which are essential components of plant cell membranes and energy storage molecules.
Mode of Action
This compound acts as an inhibitor of ACCase . By inhibiting this enzyme, it disrupts the normal biosynthesis of fatty acids in plants, leading to a deficiency in essential cellular components and energy sources. This disruption eventually leads to the death of the plant.
Biochemical Pathways
The inhibition of ACCase by this compound affects the fatty acid biosynthesis pathway . This pathway is crucial for the production of lipids, which are essential components of cell membranes and energy storage molecules. When ACCase is inhibited, the production of these vital components is disrupted, leading to detrimental effects on the plant’s growth and survival .
Pharmacokinetics
It is known that this compound is absorbed and distributed throughout the plant, where it exerts its herbicidal effects . The specific impact of these ADME properties on the bioavailability of this compound is currently unknown.
Result of Action
The inhibition of ACCase by this compound leads to a disruption in fatty acid biosynthesis, resulting in a deficiency of essential cellular components and energy sources. This disruption causes the plant to stop growing and eventually die .
Action Environment
This compound is used in various environments, primarily in rice fields . Its efficacy and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, it has been noted that this compound may be persistent in some water systems depending on local conditions . Furthermore, the risk to aquatic organisms from this compound varies depending on the method of application, with aerial application potentially posing a higher risk than terrestrial application .
Biochemical Analysis
Biochemical Properties
Cyhalofop-butyl interacts with the enzyme acetyl-coenzyme A carboxylase (ACCase), which plays a crucial role in fatty acid biosynthesis . By inhibiting ACCase, this compound disrupts the lipid synthesis process, leading to the cessation of cell, organ, and tissue growth, ultimately causing plant death .
Cellular Effects
This compound has been observed to cause morphological changes in embryos, such as pericardial edema, tail deformation, and spine deformation . These changes were consistent with significant modifications in associated genes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the ACCase enzyme . In resistant populations of certain plants, mutations have been observed in the genes encoding ACCase, which may confer resistance to this compound . Additionally, metabolic resistance mechanisms involving cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) have been identified .
Temporal Effects in Laboratory Settings
This compound is not expected to be persistent in soil systems but may be persistent in some water systems depending on local conditions . More detailed studies on the temporal effects of this compound in laboratory settings are needed.
Dosage Effects in Animal Models
In zebrafish embryos, exposure to this compound resulted in inhibited hatching, with the hatching rate decreasing at higher concentrations of the herbicide . In another study, exposure to 1.02 mg/L this compound significantly altered metabolism-related pathways .
Metabolic Pathways
This compound is involved in lipid metabolism pathways due to its inhibition of the ACCase enzyme . It has also been found to disturb the lipid metabolism of liver in zebrafish via inhibition of triglyceride (TG) levels .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that the herbicide is absorbed by the leaves and translocated primarily via the phloem to the meristematic tissues .
Subcellular Localization
Given its mode of action, it is likely to be localized in the chloroplasts where ACCase is found
Preparation Methods
The synthesis of cyhalofop-butyl involves several key steps:
Etherification Reaction: 3,4-difluorobenzonitrile and hydroquinone undergo an etherification reaction under alkaline conditions to produce 4-(4-cyano-2-fluorophenoxy)phenol.
Formation of Monoether Intermediate: The monoether intermediate is formed by facilitating the dissolution of potassium phenolate in a polar dipole solvent like dimethyl sulfoxide.
Esterification Reaction: The intermediate is then reacted with (S)-2-(4-methylbenzenesulfonyloxy)butyl propionate in the presence of potassium carbonate to yield this compound.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity while minimizing by-products .
Chemical Reactions Analysis
Cyhalofop-butyl undergoes various chemical reactions, including:
Hydrolysis: In aqueous environments, this compound can hydrolyze to form cyhalofop acid.
Substitution Reactions: This compound can participate in substitution reactions, particularly involving its aromatic rings.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and solvents like dimethyl sulfoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyhalofop-butyl has several scientific research applications:
Comparison with Similar Compounds
Cyhalofop-butyl is part of the aryloxyphenoxypropionate family of herbicides, which includes other compounds like fenoxaprop-P-ethyl and quizalofop-P-ethyl . Compared to these similar compounds, this compound is unique in its high selectivity for rice crops and its effectiveness against specific grass weed species . Other similar compounds include:
Fenoxaprop-P-ethyl: Another aryloxyphenoxypropionate herbicide used for controlling grass weeds in various crops.
Quizalofop-P-ethyl: Known for its use in controlling annual and perennial grass weeds in broadleaf crops.
This compound stands out due to its specific application in rice fields and its favorable environmental profile .
Properties
IUPAC Name |
butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIYMOAHACZAMQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034503 | |
Record name | Cyhalofop-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to beige waxy solid (technical product); Clear amber liquid (end-use product); [HSDB] | |
Record name | Cyhalofop-butyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4619 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
>270 °C (decomposes) | |
Record name | CYHALOFOP-BUTYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
122 °C (closed cup) /from table/, 255 °C (open cup) /from table/ | |
Record name | CYHALOFOP-BUTYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility (g/L at 20 °C): >250 in acetonitrile, dichloroethane, methanol; acetone, ethyl acetate; 6.06 in n-heptane; 16.0 in n-octanol, Solubility in water (mg/L at 20 °C): 0.44 (unbuffered); 0.46 (pH 5); 0.44 (pH 7) | |
Record name | CYHALOFOP-BUTYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity = 1.172 at 20 °C | |
Record name | CYHALOFOP-BUTYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000004 [mmHg], 5.3X10-2 mPa /4.0X10-7 mm Hg/ at 25 °C | |
Record name | Cyhalofop-butyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4619 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CYHALOFOP-BUTYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Waxy off-white to buff colored solid (technical); clear amber liquid (end-use) | |
CAS No. |
122008-85-9 | |
Record name | Cyhalofop-butyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122008-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyhalofop-butyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122008859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyhalofop-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYHALOFOP-BUTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18HGV9OC6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYHALOFOP-BUTYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
49.5 °C | |
Record name | CYHALOFOP-BUTYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Cyhalofop-butyl?
A: this compound targets Acetyl-CoA Carboxylase (ACCase), a key enzyme involved in fatty acid biosynthesis in plants. [, , , ]
Q2: How does this compound inhibit ACCase activity?
A: While the precise mechanism is not fully elucidated, it's believed that this compound, specifically its active metabolite Cyhalofop acid, binds to the carboxyltransferase (CT) domain of ACCase, disrupting its function. [, ]
Q3: What are the downstream consequences of ACCase inhibition by this compound?
A: Inhibiting ACCase disrupts lipid biosynthesis, which is essential for cell membrane formation and function. This leads to the cessation of plant growth and ultimately plant death. [, ]
Q4: Does this compound show selectivity in its target?
A: Yes, this compound primarily targets the ACCase enzyme found in grasses, exhibiting selectivity towards grass weeds like Echinochloa crus-galli (barnyardgrass), Leptochloa chinensis (Chinese sprangletop), and Diplachne fusca (bearded sprangletop). [, , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H19ClFNO4, and its molecular weight is 379.8 g/mol.
Q6: What spectroscopic data is available for this compound?
A: While specific spectroscopic data wasn't provided in the papers reviewed, HPLC coupled with UV detection and LC-MS techniques are commonly used for detection and quantification of this compound and its metabolites. [, , , ]
Q7: Has resistance to this compound been observed in weed populations?
A: Yes, resistance to this compound has emerged as a significant challenge in weed management, particularly in Echinochloa crus-galli, Leptochloa chinensis, and Diplachne fusca. [, , , ]
Q8: What are the known mechanisms of resistance to this compound?
A8: Resistance mechanisms include:
- Target-site mutations: Amino acid substitutions in the ACCase enzyme, specifically in the CT domain, can reduce herbicide binding affinity and effectiveness. Mutations such as Trp-2027-Cys, Ile-1781-Leu, Trp-2027-Ser, and Ile-2041-Asn have been identified. [, , ]
- Non-Target-Site Resistance (NTSR): Mechanisms like enhanced herbicide metabolism involving cytochrome P450s and glutathione S-transferases contribute to resistance by detoxifying the herbicide before it reaches its target. [, , ]
Q9: Does cross-resistance to other herbicides occur in this compound-resistant weeds?
A: Yes, cross-resistance has been observed with other ACCase-inhibiting herbicides like metamifop, fenoxaprop-P-ethyl, quizalofop-P-ethyl, clethodim, sethoxydim, and pinoxaden. Cross-resistance to ALS-inhibiting herbicides like penoxsulam and auxin mimic herbicides like quinclorac and florpyrauxifen-benzyl has also been reported. [, , , ]
Q10: How quickly does this compound degrade in the environment?
A: this compound degrades relatively rapidly in paddy field environments, with a half-life (t1/2) of approximately 30 days in soil and water. [, ]
Q11: What are the main degradation products of this compound?
A: The major degradation product is Cyhalofop acid, the active metabolite responsible for ACCase inhibition. Other metabolites include R-(+)-2-[4-(4-carboxy-2-fluoro-4-cyanophenoxy) phenoxy]-propanoic acid and 2-[4-(4-aminocarboxyl-2-fluoro-4-cyanophenoxy)phenoxy]-propanoic acid. [, ]
Q12: What are the common formulations of this compound?
A: this compound is commonly formulated as emulsifiable concentrates (EC) and water-dispersible granules (WG). [, , , ]
Q13: How stable is this compound in different formulations and environments?
A: While specific data wasn't detailed in the reviewed research, the formulation significantly impacts stability. Factors like pH and temperature influence the hydrolysis rate of this compound, with higher pH and temperature generally accelerating degradation. [, ]
Q14: Are there strategies to enhance the stability and efficacy of this compound formulations?
A: Research suggests that biodegradable formulations using biodiesel, alkyl glycosides, benzyl starch ether, alpha-sulpho fatty acid methyl ester, and deionized water could improve biodegradability and potentially enhance stability. []
Q15: What are the main applications of this compound?
A: this compound is primarily used as a selective post-emergence herbicide for controlling annual grassy weeds, particularly in rice cultivation. It is effective against key weed species like barnyardgrass and Chinese sprangletop. [, , , , , ]
Q16: Are there concerns regarding the safety of this compound?
A: Given its classification as highly toxic in some studies and its potential impact on non-target organisms, responsible use and adherence to safety regulations are essential. Further research on long-term effects and potential bioaccumulation is needed. [, ]
Q17: What are potential areas for future research on this compound?
A17: Key areas include:
- Understanding the molecular basis of NTSR: Identifying the specific enzymes (cytochrome P450s and glutathione S-transferases) involved in this compound detoxification in resistant weeds. [, ]
- Developing rapid diagnostic tools: Creating molecular assays for the swift detection of resistance-conferring mutations in weed populations, aiding in timely management decisions. [, ]
- Exploring novel formulations and application methods: Investigating new formulations like biodegradable emulsions to improve stability, efficacy, and minimize environmental impact. []
- Assessing long-term ecological effects: Conducting comprehensive studies to evaluate the long-term impact of this compound on non-target organisms and ecosystem health. [, ]
- Evaluating the impact of climate change: Researching how factors like elevated CO2 and temperature influence herbicide efficacy and resistance evolution in weeds. []
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